Molecular weight and formula for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid
Molecular weight and formula for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid
An In-Depth Technical Guide to (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid
Abstract
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is a cinnamic acid derivative characterized by a phenoxyacetamide substituent. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential areas of application based on its structural motifs. It is intended for researchers and professionals in drug development and materials science who are interested in leveraging the unique chemical features of this compound. The document outlines key physicochemical data, detailed experimental protocols for its synthesis and characterization, and essential safety and handling information.
Chemical Identity and Physicochemical Properties
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid, a specialized organic compound, possesses a unique combination of functional groups that dictate its chemical behavior and potential utility. The core structure consists of a phenyl ring substituted with an acrylic acid group and a 2-amino-2-oxoethoxy (acetamido) group. The "(2E)" designation specifies the trans configuration of the double bond in the acrylic acid side chain, which is the more stable isomer.
Table 1: Physicochemical Properties of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| IUPAC Name | (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]prop-2-enoic acid | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) | N/A |
Below is a diagram illustrating the chemical connectivity of the molecule.
Caption: Chemical structure of the topic compound.
Proposed Synthesis and Characterization
The synthesis begins with a commercially available starting material, 4-hydroxycinnamic acid (p-coumaric acid). The carboxylic acid group is first protected to prevent unwanted side reactions. This is followed by the key etherification step and subsequent deprotection to yield the final product.
Caption: Proposed synthetic workflow for the target compound.
Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing characteristic peaks for the aromatic, vinylic, methylene, and amide protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition, matching the calculated value of 221.21.[1]
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Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, including the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the C-O-C ether linkage.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.
Potential Applications and Biological Relevance
The molecular architecture of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid suggests potential applications in medicinal chemistry and materials science.
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Enzyme Inhibition: The acrylic acid moiety is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This makes it a potential covalent inhibitor for enzymes with nucleophilic residues (like cysteine or serine) in their active sites. Many enzyme inhibitors with a cinnamic acid scaffold have been developed.
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Anticancer and Anti-inflammatory Properties: Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific substitutions on the phenyl ring can modulate this activity.
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Polymer Science: The acrylic acid group is a polymerizable monomer.[2] This compound could serve as a functional monomer to synthesize polymers with pendant phenoxyacetamide groups, potentially creating materials with unique adhesive, coating, or biocompatible properties. The parent compound, acrylic acid, and its esters are widely used to produce various polymers for plastics, coatings, and adhesives.[2][3]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.
4.1 Synthesis Protocol: Ethyl (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylate (Intermediate 2)
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl (2E)-3-(4-hydroxyphenyl)acrylate (1 equivalent).
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Reagent Addition: Add anhydrous potassium carbonate (2.5 equivalents) and 2-chloroacetamide (1.2 equivalents).
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Solvent: Add acetone (approx. 10 mL per gram of starting ester) as the solvent.
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Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester intermediate.
4.2 Characterization Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
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Analysis: Process the data to identify the chemical shifts (δ), coupling constants (J), and integration values for all proton signals to confirm the expected structure.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, its structure suggests that precautions similar to those for other acrylic acid derivatives should be taken. Acrylic acid itself is a corrosive, flammable, and irritating substance.[4][5][6][7]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
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Engineering Controls: Use a chemical fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.
Conclusion
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is a compound with significant potential stemming from its hybrid structure. This guide has detailed its fundamental chemical properties, a robust synthetic strategy, and outlined promising avenues for its application in scientific research. The provided protocols offer a solid foundation for its synthesis and characterization, enabling further investigation into its biological and material properties by qualified professionals. Adherence to strict safety protocols is mandatory when handling this and related chemical substances.
References
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Alpha Chemika. (n.d.). ACRYLIC ACID (STABILIZED) For Synthesis. Available at: [Link]
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Penta. (2025). Acrylic acid Safety Data Sheet. Available at: [Link]
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PubChem. (n.d.). Acrylic Acid. National Center for Biotechnology Information. Available at: [Link]
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TOPFINE CHEMICAL CO., LTD. (n.d.). What Is the Role of Acrylic Acid? Available at: [Link]
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BioRefineries Blog. (2021). Biobased acrylic acid. Available at: [Link]
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- 2. What Is the Role of Acrylic Acid? - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]
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